molecular formula C15H18O4 B13369618 3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol

3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol

Cat. No.: B13369618
M. Wt: 262.30 g/mol
InChI Key: URUCZRARJBBCTE-UHFFFAOYSA-N
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Description

3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple methoxy groups and a hydroxyl group, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol typically involves multiple steps, including the formation of the tricyclic core and the introduction of methoxy groups. Common synthetic routes may involve:

    Cyclization reactions: Formation of the tricyclic core through cyclization of appropriate precursors.

    Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methyl iodide under basic conditions.

    Hydroxylation: Introduction of the hydroxyl group through selective oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. large-scale synthesis would typically involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols, hydrocarbons.

    Substitution products: Halogenated derivatives, other functionalized compounds.

Scientific Research Applications

3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol has various applications in scientific research:

    Chemistry: Used as a model compound to study tricyclic structures and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Industry: Limited industrial applications due to its specialized nature, but may be used in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol involves its interaction with molecular targets through its functional groups. The methoxy and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3,7,11-Trimethyldodeca-2,4,6,10-tetraenal: Similar tricyclic structure with different functional groups.

    9-Methyl-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-10-one: Contains a nitrogen atom in the tricyclic core.

    1,8,10,10,11,12-Hexamethyl-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-one: Similar tricyclic structure with different substituents.

Uniqueness

3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

3,6,8-trimethoxytricyclo[6.2.2.02,7]dodeca-2,4,6,11-tetraen-9-ol

InChI

InChI=1S/C15H18O4/c1-17-10-4-5-11(18-2)14-13(10)9-6-7-15(14,19-3)12(16)8-9/h4-7,9,12,16H,8H2,1-3H3

InChI Key

URUCZRARJBBCTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3CC(C(C2=C(C=C1)OC)(C=C3)OC)O

Origin of Product

United States

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